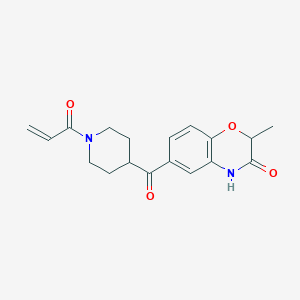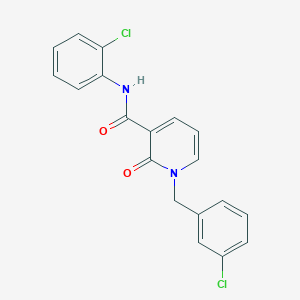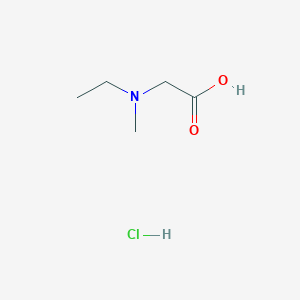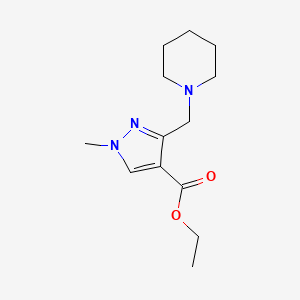
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide, commonly known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BPTP belongs to the family of thiazole derivatives and is known for its anti-inflammatory and analgesic properties.
Scientific Research Applications
Anticancer Activity
Compounds related to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide exhibit significant anticancer activity. A study demonstrated that derivatives of this compound showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. The activity was measured in comparison to etoposide, a reference drug, and some derivatives displayed higher anticancer activities than etoposide, indicating their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).
Antimicrobial Activity
Another aspect of the scientific applications of these compounds is their antimicrobial properties. Synthesis of 2-phenylamino-thiazole derivatives, which are closely related to the compound , has been reported to exhibit potent antimicrobial activity against a variety of bacterial and fungal strains. Some of these synthesized molecules demonstrated more potent antimicrobial effects than reference drugs, especially against Gram-positive bacterial strains, showcasing their potential as antimicrobial agents (Bikobo et al., 2017).
Carbonic Anhydrase Inhibitory Properties
Furthermore, metal complexes of derivatives containing the thiazol moiety have shown strong inhibitory properties against carbonic anhydrase (CA), a crucial enzyme involved in various physiological processes. These complexes demonstrated significant inhibitory effects against human carbonic anhydrase isoenzymes, suggesting their utility in exploring new therapeutic avenues related to CA-related disorders (Büyükkıdan et al., 2013).
Inflammatory and Antioxidant Effects
Compounds derived from N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide have also been investigated for their anti-inflammatory and antioxidant effects. Specific derivatives showed significant membrane-stabilizing activity, inhibition of endothelial cell proliferation, and reduction of inflammation in animal models. These findings highlight the potential of these compounds in the treatment of inflammation-related disorders (Puttaswamy et al., 2018).
properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c28-21(16-17-30-20-14-8-3-9-15-20)26-25-27-22(18-10-4-1-5-11-18)24(31-25)23(29)19-12-6-2-7-13-19/h1-15H,16-17H2,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFQCRHSJXLJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCOC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2762327.png)
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2762328.png)
![N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2762329.png)



![4-chloro-N-cyclohexyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2762333.png)
![N-(4-methoxybenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2762336.png)



![(3E)-3-{[(2-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2762342.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2762346.png)